molecular formula C20H16Cl2N2O4 B6515509 ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-22-2

ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6515509
CAS No.: 950265-22-2
M. Wt: 419.3 g/mol
InChI Key: LKAXMRPVZPZKNS-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a useful research compound. Its molecular formula is C20H16Cl2N2O4 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.0487124 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS Number: 950265-22-2) is a synthetic compound that belongs to the quinoline derivatives class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2N2O4C_{20}H_{16}Cl_{2}N_{2}O_{4}, with a molecular weight of 419.3 g/mol. Its structural components include:

  • A chloro substituent at the 6-position of the quinoline ring.
  • A carbamoyl group linked to a chlorophenyl moiety.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential , particularly against colorectal cancer cell lines such as Caco-2 and HCT-116. The following table summarizes relevant findings regarding its antiproliferative activity:

CompoundCell LineIC50 (µM)
This compoundCaco-2TBD
Ethyl 6-chloro-4-hydroxyquinoline derivativesHCT-116TBD

Note: Specific IC50 values for this compound were not found in the literature, but related compounds exhibited significant activity.

The mechanism underlying the anticancer activity of quinoline derivatives often involves:

  • PI3K/AKT Pathway Inhibition : Molecular docking studies suggest that these compounds can inhibit PI3Kα, a key player in cell proliferation and survival pathways. This interaction is critical for understanding their potential as therapeutic agents against cancer .
  • Induction of Apoptosis : Quinoline derivatives are known to induce apoptosis in cancer cells, which may involve the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • In Vitro Studies : A series of quinoline derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The studies indicated that modifications to the quinoline structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) .
  • Molecular Docking Studies : Research employing induced-fit docking methods demonstrated that certain quinoline derivatives effectively occupy the active sites of target proteins, leading to inhibition of crucial signaling pathways involved in cancer progression .

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAXMRPVZPZKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.